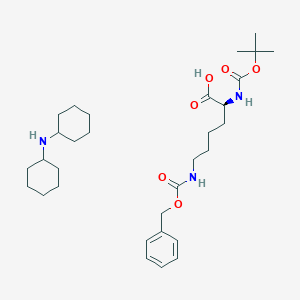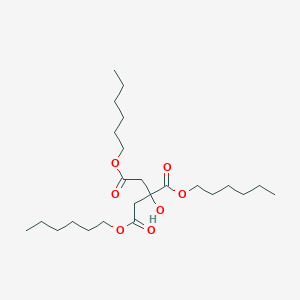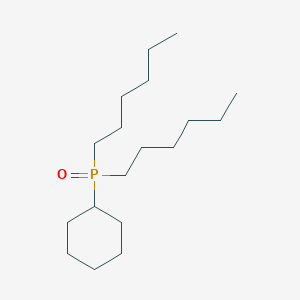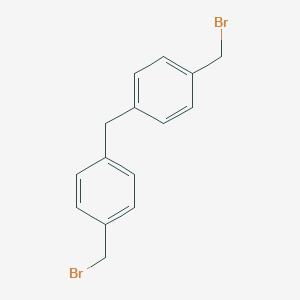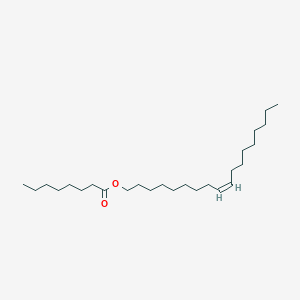
Oleyl caprylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleyl caprylate is an ester compound that is widely used in the cosmetic industry as an emollient and skin conditioning agent. It is a clear, colorless liquid that is soluble in most organic solvents and has a faint odor. In recent years, this compound has gained attention in the scientific community for its potential applications in various fields, including drug delivery, food processing, and agriculture.
Wirkmechanismus
The mechanism of action of oleyl caprylate is not fully understood. However, it is believed that this compound acts as a solubilizer and permeation enhancer by disrupting the lipid bilayer of cell membranes. This allows for increased drug solubility and permeation across the membrane.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for use in cosmetic and food products. However, limited research has been conducted on the long-term effects of this compound exposure. In vitro studies have shown that this compound can induce cytotoxicity and genotoxicity in certain cell lines. However, the relevance of these findings to in vivo exposure is unclear.
Vorteile Und Einschränkungen Für Laborexperimente
Oleyl caprylate has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. It is also a non-toxic and non-irritating compound that is generally considered safe for use in lab experiments. However, this compound has several limitations. It has a low boiling point and can evaporate quickly, making it difficult to handle in some experiments. It is also a relatively non-polar compound, which can limit its solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for oleyl caprylate research. In drug delivery, this compound could be investigated as a carrier for targeted drug delivery systems. In food processing, this compound could be investigated as a potential replacement for synthetic emulsifiers. In agriculture, this compound could be investigated as a potential biopesticide. Additionally, more research is needed to understand the long-term effects of this compound exposure and its potential impact on human health and the environment.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in various fields. Its synthesis method is well-established, and it has been investigated for its potential use in drug delivery, food processing, and agriculture. While its mechanism of action is not fully understood, it is believed to act as a solubilizer and permeation enhancer by disrupting cell membranes. This compound has low toxicity and is generally considered safe for use in cosmetic and food products. However, more research is needed to understand its long-term effects and potential impact on human health and the environment.
Synthesemethoden
Oleyl caprylate can be synthesized through the esterification of oleyl alcohol and caprylic acid. The reaction is typically catalyzed by an acidic catalyst such as sulfuric acid or p-toluenesulfonic acid. The esterification reaction occurs at elevated temperatures and is typically carried out under reflux conditions. The resulting product is then purified through distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Oleyl caprylate has been investigated for its potential applications in various fields. In drug delivery, this compound has been used as a solubilizer and permeation enhancer for poorly soluble drugs. It has also been investigated as a carrier for targeted drug delivery systems. In food processing, this compound has been used as an emulsifier and stabilizer for food products. It has also been investigated as a potential replacement for synthetic emulsifiers. In agriculture, this compound has been used as a surfactant for pesticide formulations. It has also been investigated as a potential biopesticide.
Eigenschaften
CAS-Nummer |
19149-86-1 |
|---|---|
Molekularformel |
C26H50O2 |
Molekulargewicht |
394.7 g/mol |
IUPAC-Name |
[(Z)-octadec-9-enyl] octanoate |
InChI |
InChI=1S/C26H50O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25-28-26(27)24-22-20-8-6-4-2/h13-14H,3-12,15-25H2,1-2H3/b14-13- |
InChI-Schlüssel |
DFHRKKNQGGEVPA-YPKPFQOOSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCC |
Andere CAS-Nummern |
19149-86-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



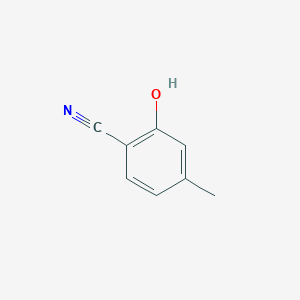

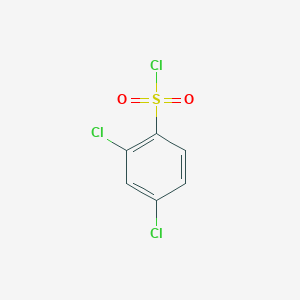
![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)

